Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of biphenyl-substituted nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions are usually carried out under mild conditions, often using catalysts such as AuCl3 or CuCl .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using nitrile oxides and alkynes. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as cyclooxygenase (COX), thereby affecting the production of prostaglandins and other signaling molecules . The isoxazole ring plays a crucial role in binding to the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A simpler isoxazole derivative with similar structural features.
Isoxazole-carboxamide derivatives: Compounds with similar isoxazole rings but different substituents, showing varied biological activities.
Uniqueness
Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate is unique due to its biphenyl group, which enhances its potential interactions with biological targets and increases its versatility in synthetic applications .
Properties
IUPAC Name |
methyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTZRTIHDGTBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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